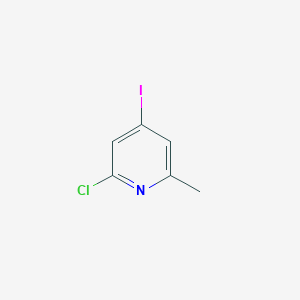

2-Chloro-4-iodo-6-methylpyridine

Description

2-Chloro-4-iodo-6-methylpyridine is a halogenated pyridine derivative characterized by substituents at positions 2 (chlorine), 4 (iodine), and 6 (methyl group). This compound is of interest in pharmaceutical and materials chemistry due to the strategic placement of halogens and alkyl groups, which influence its electronic and steric properties.

Properties

IUPAC Name |

2-chloro-4-iodo-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXHELRQRAETDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301064 | |

| Record name | 2-Chloro-4-iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227592-89-3 | |

| Record name | 2-Chloro-4-iodo-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227592-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions. The nitration of 2-chloro-5-methylpyridine forms a nitro compound, which is then reduced to an amine. This amine undergoes diazotization followed by iodination to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The reactions are typically carried out under controlled conditions to ensure safety and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodo-6-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are essential for Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield arylated or vinylated pyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

2-Chloro-4-iodo-6-methylpyridine is primarily recognized for its role as an intermediate in the synthesis of bioactive compounds , including protein kinase inhibitors. Specifically, it has been identified as a precursor in the development of inhibitors targeting the extracellular signal-regulated kinase 2 (ERK2), which is crucial in cancer cell signaling pathways .

Case Study: ERK2 Inhibitors

- Objective : To explore the efficacy of this compound in developing ERK2 inhibitors.

- Methodology : The compound was synthesized and tested for its ability to inhibit ERK2 activity in vitro.

- Results : It demonstrated promising inhibitory effects, suggesting potential for further development into therapeutic agents against various cancers.

Agricultural Chemicals

In agrochemical formulations, this compound contributes to the development of pesticides and herbicides . Its halogenated structure enhances biological activity, making it effective in crop protection while aiming to reduce environmental impact .

Application Example

| Product Type | Active Ingredient | Function |

|---|---|---|

| Herbicide | This compound | Weed control |

| Insecticide | Various formulations | Pest management |

Material Science

The compound is utilized in the production of specialty polymers and coatings . Its unique chemical properties allow for enhanced durability and resistance compared to conventional materials. The incorporation of halogens can modify the thermal and mechanical properties of polymers, leading to more robust applications in industrial settings .

Material Properties Comparison

| Property | Conventional Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Chemical Resistance | Low | Improved |

Research Reagents

As a reagent in organic synthesis, this compound aids researchers in creating complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives that are essential in synthetic organic chemistry .

Synthetic Pathways

The compound can participate in several reactions:

- Nucleophilic Substitution : Chlorine can be replaced by nucleophiles such as hydroxide or amine groups.

- Electrophilic Aromatic Substitution : The pyridine ring can undergo substitutions, influenced by the presence of chlorine.

Analytical Chemistry

In analytical applications, this compound is employed in techniques such as chromatography, where it assists in separating and identifying chemical compounds. Its unique structure allows for effective quality control measures across various industries .

Analytical Applications Overview

| Technique | Application |

|---|---|

| Chromatography | Compound identification |

| Spectroscopy | Structural analysis |

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-methylpyridine in chemical reactions is primarily due to the presence of reactive halogen atoms and the pyridine ring. The halogen atoms can undergo substitution or coupling reactions, while the pyridine ring can participate in various electrophilic and nucleophilic reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Reactivity in Cross-Couplings : Iodine at position 4 in the target compound makes it highly reactive in palladium-catalyzed reactions, outperforming bromine analogs .

- Steric and Electronic Effects : Methyl at position 6 minimally impacts steric hindrance compared to position 3, allowing for easier functionalization at adjacent positions .

- Commercial Availability : Evidence suggests discontinuation of this compound (CymitQuimica), limiting its accessibility compared to analogs like 4-Bromo-2-chloro-6-methylpyridine .

Biological Activity

2-Chloro-4-iodo-6-methylpyridine (C₇H₈ClIN) is a halogenated pyridine derivative that has garnered attention in medicinal and agricultural chemistry due to its potential biological activities. This compound features both chlorine and iodine substituents, which are known to enhance the reactivity and biological interactions of organic molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

The molecular structure of this compound includes a pyridine ring substituted with a chlorine atom at position 2, an iodine atom at position 4, and a methyl group at position 6. This configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The halogen atoms facilitate:

- Nucleophilic Substitution Reactions : The chlorine and iodine can be replaced by nucleophiles, leading to the formation of new derivatives with potentially enhanced biological activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation through halogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. Preliminary studies suggest that its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Inhibiting key regulatory proteins involved in cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.

Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise as potential candidates for treating conditions such as cancer, inflammation, and infections .

Agrochemical Use

The compound demonstrates herbicidal and insecticidal activities, making it a candidate for developing new agrochemicals. Its effectiveness against pests and weeds is attributed to its ability to disrupt biological processes in target organisms .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of halogenated pyridines found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

- Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines revealed that derivatives of this compound displayed cytotoxicity comparable to established anticancer agents, suggesting potential for further development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-iodo-6-methylpyridine, and how does the choice of iodinating agent influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via halogenation of pyridine derivatives. A common approach involves substituting a methyl-substituted pyridine precursor with iodine and chlorine groups. For example, iodination can be achieved using agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The choice of iodinating agent affects regioselectivity and yield:

-

NIS provides mild conditions but may require longer reaction times.

-

I₂ with HNO₃ is cost-effective but risks over-iodination.

-

Electrophilic substitution using iodine monochloride (ICl) ensures better control of halogen placement .

- Table 1: Comparison of Iodinating Agents

| Agent | Reaction Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|

| NIS | 12–24 | 65–75 | High |

| I₂/HNO₃ | 6–8 | 50–60 | Moderate |

| ICl | 4–6 | 70–80 | High |

| Data derived from pyridine halogenation studies . |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- FTIR and Raman Spectroscopy : Identify functional groups (C-Cl, C-I) and confirm substitution patterns. Bands at ~550 cm⁻¹ (C-I stretch) and ~750 cm⁻¹ (C-Cl stretch) are diagnostic .

- NMR (¹H/¹³C) : Methyl protons appear as a singlet (~δ 2.5 ppm). Aromatic protons show coupling patterns indicative of para-substitution.

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 269.46 g/mol) via ESI-MS or GC-MS. Fragmentation patterns distinguish between isomers .

- XRD : For crystalline samples, crystallographic data validate molecular geometry .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) for optimal separation.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns resolve closely related halogenated byproducts .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

-

Suzuki-Miyaura Coupling : The iodine atom acts as a superior leaving group compared to chlorine due to its lower electronegativity and larger atomic radius.

-

Buchwald-Hartwig Amination : Steric hindrance from the methyl group at position 6 slows nucleophilic attack at position 4. Computational DFT studies (B3LYP/6-311++G**) predict activation energies for substitution pathways .

- Table 2: DFT-Predicted Activation Energies (kcal/mol)

| Reaction Type | Eₐ (Chlorine) | Eₐ (Iodine) |

|---|---|---|

| Nucleophilic Substitution | 28.5 | 18.2 |

| Oxidative Addition | 32.1 | 22.4 |

| Based on B3LYP/cc-pVTZ calculations . |

Q. What experimental precautions are critical when handling this compound due to its toxicity and stability?

- Methodological Answer :

- Safety Protocols :

- Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation (H313/H333 hazard) .

- Store under inert gas (Ar/N₂) to prevent decomposition.

- Stability Tests :

- Monitor thermal stability via TGA (decomposition onset ~200°C).

- UV-Vis spectroscopy detects photo-degradation products under prolonged light exposure .

Q. How can computational modeling guide the design of derivatives based on this compound for targeted applications?

- Methodological Answer :

- DFT/Molecular Dynamics : Predict solubility parameters (logP) and binding affinities for drug design.

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina.

- QSPR Models : Corrogate substituent effects (e.g., replacing iodine with trifluoromethyl) on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.